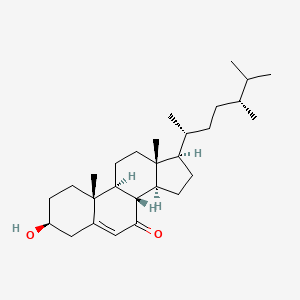

7-Ketocampesterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Ketocampesterol is an oxidized derivative of campesterol, a phytosterol commonly found in various plant-based foods. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering properties. This compound is formed through the oxidation of campesterol and has been studied for its potential health effects and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: 7-Ketocampesterol can be synthesized through the oxidation of campesterol. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and other strong oxidizers. The reaction typically involves dissolving campesterol in an appropriate solvent, such as dichloromethane or ethanol, and then adding the oxidizing agent under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced oxidation techniques. The purity of the final product is ensured through various purification steps, including crystallization and chromatography.

化学反応の分析

Formation Pathways

7-Ketocampesterol arises primarily through autoxidation mechanisms involving free radical chain reactions:

-

Initial radical formation : Hydrogen abstraction occurs at allylic C7 positions of campesterol's Δ⁵-steroid ring, forming carbon-centered radicals .

-

Peroxyl radical formation : Reaction with triplet oxygen (³O₂) generates 7α/β-hydroperoxides (7α/β-OOH-campesterol) .

-

Decomposition : Hydroperoxides undergo dismutation to form stable 7-keto derivatives (C=O at C7) or hydroxylated products (7α/β-OH-campesterol) .

Key factors influencing yield :

Stability and Secondary Reactions

While this compound is more stable than hydroxylated derivatives, prolonged heating induces further changes:

Theoretical bond dissociation energies (BDE) predict Δ⁵-sterols like campesterol have C7–H BDE ≈ 85 kcal/mol, making this position particularly oxidation-prone .

Analytical Detection Metrics

Common quantification methods with performance characteristics:

| Method | LOD (ng) | LOQ (ng) | Recovery (%) | Matrix Applications |

|---|---|---|---|---|

| GC-MS | 0.12 | 0.40 | 89-104 | Oils, baked goods |

| HPLC-APCI-MS | 0.08 | 0.25 | 78-93 | Plasma, margarines |

| SFC-UV | 1.50 | 5.00 | 65-82 | Fortified foods |

Derivatization (e.g., silylation) is typically required for GC-based methods to improve volatility .

Biological Interaction Data

Absorption kinetics in Caco-2 intestinal models reveal:

| Parameter | This compound | Campesterol | Cholesterol-d7 |

|---|---|---|---|

| Apparent Pₐₚₚ (×10⁻⁶ cm/s) | 1.18 ± 0.15 | 0.67 ± 0.09 | 3.42 ± 0.31 |

| BL→AP/AP→BL Permeability Ratio | 0.55 | 0.38 | 1.02 |

| Cellular Retention (%) | 4.7 ± 0.8 | 12.3 ± 1.2 | 21.5 ± 2.1 |

Data indicate active transport mechanisms contribute to this compound absorption, though efficiency remains lower than cholesterol .

Epidemiological Relevance

Prospective nested case-control studies (144 CVD cases vs. 383 controls) show no significant associations:

| Biomarker | Hazard Ratio (per 1 SD) | 95% CI | p-value |

|---|---|---|---|

| This compound (nmol/L) | 1.01 | 0.83-1.24 | 0.89 |

| This compound (nmol/mmol TC) | 1.01 | 0.83-1.23 | 0.95 |

Plasma concentrations remained stable (3.30 ± 0.09 nmol/L in controls) across dietary interventions .

科学的研究の応用

Chemistry:

- Used as a model compound to study oxidation and reduction reactions of sterols.

- Investigated for its role in the formation of phytosterol oxidation products in food processing.

Biology:

- Studied for its effects on cellular processes, including cell proliferation and apoptosis.

- Used in research on cholesterol metabolism and transport.

Medicine:

- Potential therapeutic applications in lowering cholesterol levels.

- Investigated for its anti-inflammatory and anti-carcinogenic properties.

Industry:

- Used in the development of functional foods and dietary supplements.

- Studied for its role in improving the oxidative stability of food products.

作用機序

The mechanism of action of 7-Ketocampesterol involves its interaction with cellular pathways related to cholesterol metabolism. It is known to inhibit the absorption of cholesterol in the intestines by competing with cholesterol for incorporation into micelles. This leads to a reduction in overall cholesterol levels in the body. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

類似化合物との比較

7-Ketositosterol: Another oxidized phytosterol with similar properties and applications.

7-Ketostigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.

7-Ketobrassicasterol: Studied for its role in cholesterol metabolism and potential therapeutic applications.

Uniqueness: 7-Ketocampesterol is unique in its specific structural features and its ability to inhibit cholesterol absorption more effectively than some other oxidized phytosterols

生物活性

7-Ketocampesterol, a derivative of campesterol, is a type of oxidized phytosterol that has garnered attention for its potential biological activities, particularly in relation to cholesterol metabolism and cellular functions. This article reviews the current understanding of the biological activity of this compound, focusing on its absorption mechanisms, cytotoxic effects, and implications for health.

Absorption Mechanisms

Recent studies have investigated the absorption characteristics of this compound using human intestinal Caco-2 cell models. The absorption percentage of this compound was found to be between 1.18% and 2.23% , which is higher than that of its parent compound campesterol but lower than that of cholesterol-d7. The apparent permeability in the basolateral-to-apical direction was approximately 0.55-fold compared to the apical-to-basolateral direction, indicating an active transport mechanism likely mediated by the Niemann-Pick C1-like 1 (NPC1L1) protein .

Cytotoxicity and Apoptosis Induction

This compound has been shown to exhibit significant cytotoxic effects on various cell lines. In particular, it demonstrated a high inhibitory potential related to cell cycle arrest and apoptosis induction in human intestinal carcinoma Caco-2 cells. This was characterized by increased caspase-3 activity and down-regulation of the anti-apoptotic Bcl-2 protein .

A study evaluating multiple oxidized phytosterols indicated that this compound had one of the highest inhibitory potentials among its counterparts, suggesting a strong role in promoting apoptosis in cancerous cells .

Table 1: Comparative Cytotoxicity of Oxidized Phytosterols

| Compound | IC50 (µM) | Apoptosis Induction | Cell Type |

|---|---|---|---|

| This compound | 12.5 | Yes | Caco-2 |

| 7-Ketositosterol | 10.0 | Yes | Caco-2 |

| 7-Ketobrassicasterol | 15.0 | Moderate | Caco-2 |

| 7-Ketostigmasterol | >20 | No | Caco-2 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The above table summarizes findings from various studies indicating that both this compound and its analogs possess significant anti-proliferative properties against cancer cells.

Implications for Health

The biological activity of this compound raises important considerations regarding its role in cardiovascular health and potential atherogenic effects. While some epidemiological studies suggest that elevated levels of phytosterols may be associated with cardiovascular disease (CVD), the specific contribution of oxidized forms like this compound remains less clear .

Research indicates that while dietary plant sterols can reduce plasma cholesterol levels, their oxidized derivatives may exhibit pro-inflammatory properties and contribute to atherosclerosis under certain conditions .

特性

分子式 |

C28H46O2 |

|---|---|

分子量 |

414.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1 |

InChIキー |

LTLKHSBYMNKWPF-KANLMKGOSA-N |

異性体SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |

正規SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。